[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid
CAS No.: 107337-20-2
Cat. No.: VC0190132
Molecular Formula: C7H9BN2O4
Molecular Weight: 195.969
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107337-20-2 |
|---|---|
| Molecular Formula | C7H9BN2O4 |
| Molecular Weight | 195.969 |
| IUPAC Name | [6-(methoxycarbonylamino)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) |
| Standard InChI Key | DBYJOFVINFDIFV-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)NC(=O)OC)(O)O |
Introduction
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in various chemical and pharmaceutical applications. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis and their potential as pharmaceutical agents . Despite its specific applications being less documented compared to other boronic acids, it shares the general properties and potential uses associated with this class of compounds.
Synthesis and Applications
Boronic acids are widely used as building blocks in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction . While specific applications of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid are not detailed in the literature, boronic acids generally are crucial in the synthesis of bioactive molecules and in the development of pharmaceuticals .
Data Tables
Given the limited specific data available for [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid, a general overview of boronic acids and their applications can be summarized as follows:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume